2-Phenylcyclopropanol
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Overview
Description
2-Phenylcyclopropanol is a cyclopropanol derivative characterized by a cyclopropane ring substituted with a phenyl group and a hydroxyl group at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield this compound . Another method includes the cyclopropanation of styrene with diazomethane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylcyclopropanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield 2-phenylcyclopropane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 2-Phenylcyclopropanone
Reduction: 2-Phenylcyclopropane
Substitution: Various substituted cyclopropanols depending on the reagent used
Scientific Research Applications
2-Phenylcyclopropanol is used as a synthetic building block for more complex organic molecules Its structure allows for diverse chemical modifications at the hydroxyl and phenyl substituents, making it a versatile intermediate in organic synthesis
Chemistry: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving cyclopropanols.
Medicine: As an intermediate in the synthesis of biologically active compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenylcyclopropanol involves its ability to undergo ring-opening reactions under various conditions . For example, in the presence of cobalt catalysts, it can participate in ring-opening coupling reactions with alkynes to form β-alkenyl ketones or multisubstituted cyclopentenol derivatives . The reaction mechanism typically involves the formation of a cobalt homoenolate intermediate, followed by migratory insertion of the alkyne and subsequent protodemetalation or intramolecular carbonyl addition .
Comparison with Similar Compounds
2-Phenylcyclopropanol can be compared with other cyclopropanol derivatives such as:
Cyclopropanol: The simplest cyclopropanol without any substituents.
2-Methylcyclopropanol: A cyclopropanol derivative with a methyl group at the 2 position.
2-Phenylcyclopropanone: The oxidized form of this compound.
Uniqueness: this compound is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropanol derivatives .
Properties
IUPAC Name |
2-phenylcyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZCLGLXXXRKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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